2-Chloro-6-(trifluoromethoxy)pyridine
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Overview
Description
2-Chloro-6-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H3ClF3NO It is a pyridine derivative characterized by the presence of a chlorine atom at the second position and a trifluoromethoxy group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethoxy)pyridine typically involves the introduction of the trifluoromethoxy group onto a chloropyridine precursor. One common method is the nucleophilic substitution reaction where a chloropyridine is reacted with a trifluoromethoxide source under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the pyridine derivative with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMSO.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products Formed:
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Suzuki-Miyaura Coupling:
Scientific Research Applications
2-Chloro-6-(trifluoromethoxy)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins .
Comparison with Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Chloro-4-(trifluoromethyl)pyridine: Another pyridine derivative with the trifluoromethyl group at the fourth position.
Uniqueness: 2-Chloro-6-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and improved pharmacokinetic profiles .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFNUCAMADABAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678831 |
Source
|
Record name | 2-Chloro-6-(trifluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221171-70-5 |
Source
|
Record name | 2-Chloro-6-(trifluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-(trifluoromethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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